Product packaging for Ribavirin 5'-monophosphate dilithium(Cat. No.:)

Ribavirin 5'-monophosphate dilithium

Cat. No.: B561815
M. Wt: 336.1 g/mol
InChI Key: SIMMZIYZANJRNU-UHFFFAOYSA-L
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Description

Nomenclature and Chemical Identity of Ribavirin (B1680618) 5'-Monophosphate, Dilithium Salt

Formal Chemical Name

The formal chemical name for this compound is 1-(5-O-phosphono-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide, dilithium salt. usbio.netcaymanchem.com

CAS Registry Number

The unique identifier assigned to this chemical substance by the Chemical Abstracts Service (CAS) is 66983-94-6. scbt.comusbio.netcaymanchem.commedchemexpress.comglpbio.com

Molecular Formula and Weight

The molecular formula for Ribavirin 5'-Monophosphate, Dilithium Salt is C8H11Li2N4O8P. scbt.comusbio.net Its molecular weight is approximately 336.05 g/mol . scbt.comusbio.netmedchemexpress.com

AttributeInformation
Formal Chemical Name1-(5-O-phosphono-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide, dilithium salt
CAS Registry Number66983-94-6
Molecular FormulaC8H11Li2N4O8P
Molecular Weight336.05 g/mol

Contextualizing Ribavirin 5'-Monophosphate as a Key Metabolite in Antiviral Nucleoside Analogue Research

Ribavirin is a prodrug, meaning it must be metabolized within the body to its active forms to exert its antiviral effects. wikipedia.org The initial and crucial step in this activation pathway is the conversion of Ribavirin to Ribavirin 5'-Monophosphate (RMP). ebi.ac.uk This phosphorylation is carried out by cellular enzymes, such as adenosine kinase. caymanchem.comglpbio.comchemicalbook.com

Once formed, RMP plays a central role in the antiviral activity of the parent compound. ebi.ac.uknih.gov Its primary mechanism of action is the potent and competitive inhibition of a host cellular enzyme called inosine (B1671953) monophosphate dehydrogenase (IMPDH). medchemexpress.comglpbio.comchemicalbook.comnih.govresearchgate.net IMPDH is essential for the de novo synthesis of guanine (B1146940) nucleotides. drugbank.comprobes-drugs.org By inhibiting this enzyme, RMP leads to the depletion of intracellular pools of guanosine (B1672433) triphosphate (GTP). glpbio.comchemicalbook.comnih.govprobes-drugs.org

The reduction in available GTP has significant consequences for viral replication. GTP is a vital building block for the synthesis of viral DNA and RNA, as well as for the formation of viral proteins. glpbio.comdrugbank.comprobes-drugs.org The depletion of this crucial nucleotide effectively halts these processes, thereby inhibiting the replication of a wide range of both RNA and DNA viruses. drugbank.comimmune-system-research.combenthamdirect.com Research has identified RMP's inhibition of IMPDH as a key indirect mechanism responsible for the broad-spectrum antiviral activity of Ribavirin. nih.govbenthamdirect.com The inhibitory constant (Ki) for RMP against IMPDH has been reported to be 270 nM, highlighting its potency as a competitive inhibitor. glpbio.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11Li2N4O8P B561815 Ribavirin 5'-monophosphate dilithium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dilithium;[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N4O8P.2Li/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18;;/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMMZIYZANJRNU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C1=NC(=NN1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Li2N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Metabolic Activation Pathways of Ribavirin 5 Monophosphate

Chemical Synthesis Approaches for Ribavirin (B1680618) 5'-Monophosphate, Dilithium Salt

The chemical synthesis of Ribavirin 5'-Monophosphate is a multi-step process starting from its parent nucleoside, ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). A key method involves the direct phosphorylation of the 5'-hydroxyl group of the ribofuranosyl moiety.

One established laboratory-scale synthesis route prepares 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide 5'-phosphate. nih.gov This process serves as the foundation for producing the monophosphate derivative. Following the synthesis of the monophosphate, it is converted into the dilithium salt form. This is a standard chemical practice to enhance the stability and solubility of the compound, making it suitable for research and as a reference standard. The final product, Ribavirin 5'-Monophosphate, Dilithium Salt, is a stable, crystalline solid. caymanchem.com While various enzymatic and chemical methods exist for the synthesis of the parent nucleoside, ribavirin, the specific phosphorylation and salt formation steps are critical for obtaining the target compound. mdpi.comnews-medical.net

Intracellular Biosynthesis of Ribavirin 5'-Monophosphate from Ribavirin Prodrug

Ribavirin acts as a prodrug, meaning it must be metabolized intracellularly to its active phosphorylated forms to exert its antiviral effects. nih.gov The conversion to Ribavirin 5'-Monophosphate (RMP) is the first and rate-limiting step in this activation cascade. researchgate.net

Role of Adenosine Kinase in Monophosphorylation

The primary enzyme responsible for the initial phosphorylation of ribavirin to RMP is adenosine kinase. nih.govnih.gov This ubiquitous cellular enzyme catalyzes the transfer of a phosphate group from ATP to the 5'-position of ribavirin. nih.govchemicalbook.com However, studies have shown that ribavirin is a relatively inefficient substrate for adenosine kinase compared to the natural substrate, adenosine, exhibiting a significantly higher Michaelis constant (Km). nih.govnih.govresearchgate.net

In addition to adenosine kinase, another enzyme, cytosolic 5'-nucleotidase II (cN-II), has been identified as capable of catalyzing the monophosphorylation of ribavirin. nih.govresearchgate.net Kinetic studies suggest that cN-II may phosphorylate ribavirin more efficiently, with a lower Km and a higher catalytic rate (kcat) under certain conditions. nih.govnih.govresearchgate.net This pathway may be particularly relevant in specific cell types, such as erythrocytes, which have high concentrations of 2,3-bisphosphoglycerate that can stimulate cN-II activity. nih.gov

Steady-State Kinetic Parameters for Ribavirin Monophosphorylation
EnzymeApparent Km (μM)kcat (min-1)Catalytic Efficiency (kcat/Km) (min-1·μM-1)Source
Adenosine Kinase5401.80.0033 nih.govresearchgate.net
Cytosolic 5'-Nucleotidase II884.00.045 nih.govresearchgate.net

Subsequent Phosphorylation to Diphosphate and Triphosphate Anabolites

Once formed, RMP is further phosphorylated to Ribavirin 5'-Diphosphate (RDP) and subsequently to Ribavirin 5'-Triphosphate (RTP). nih.gov These sequential phosphorylation steps are carried out by cellular nucleoside monophosphate kinases and nucleoside diphosphate kinases, respectively. nih.govoup.com Among the phosphorylated metabolites, RTP is the predominant form found within cells, with concentrations that can be 20 to 100 times higher than that of RMP. nih.gov These di- and triphosphate forms are the primary active moieties responsible for the various antiviral mechanisms of ribavirin. nih.govasm.org

Dephosphorylation Pathways of Ribavirin 5'-Triphosphate to Ribavirin 5'-Monophosphate

The intracellular concentrations of ribavirin's phosphorylated metabolites are regulated not only by their synthesis but also by their degradation. A key pathway in this regulation is the dephosphorylation of Ribavirin 5'-Triphosphate (RTP) back to Ribavirin 5'-Monophosphate (RMP). researchgate.net

This conversion is catalyzed by the enzyme Inosine (B1671953) Triphosphate Pyrophosphatase (ITPase). nih.govasm.org ITPase hydrolyzes the pyrophosphate bond of RTP, yielding RMP and pyrophosphate. mdpi.com This enzymatic activity is crucial, as it has been demonstrated that reduced ITPase function leads to an accumulation of intracellular RTP. nih.govasm.org This dephosphorylation pathway is part of a dynamic cycle of phosphorylation and dephosphorylation that modulates the levels of the active antiviral compounds within the cell. researchgate.net In anucleated cells like erythrocytes, which lack efficient dephosphorylation enzymes, RTP tends to accumulate to very high concentrations. nih.gov

Molecular Mechanisms of Action of Ribavirin 5 Monophosphate

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Inhibition by Ribavirin (B1680618) 5'-Monophosphate

The central mechanism of action for ribavirin 5'-monophosphate is its potent and competitive inhibition of the cellular enzyme IMPDH. nih.govasm.orgnatap.org This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for a variety of cellular processes, including DNA and RNA synthesis. researchgate.netpatsnap.com

Ribavirin 5'-monophosphate acts as a competitive inhibitor of IMPDH. asm.orgmostwiedzy.pl This means that it structurally resembles the enzyme's natural substrate, inosine monophosphate (IMP), and binds to the same active site, thereby preventing the normal substrate from binding and being converted to xanthosine monophosphate (XMP). iiarjournals.org The binding affinity of an inhibitor to an enzyme is quantified by the inhibition constant (K_i), with a lower K_i value indicating a higher affinity. The K_i value for ribavirin 5'-monophosphate as an inhibitor of IMPDH has been reported to be 250 nM. asm.orgmostwiedzy.pl

Binding Affinity of IMPDH Inhibitors
InhibitorInhibition TypeK_i Value (nM)
Ribavirin 5'-MonophosphateCompetitive250

The direct consequence of IMPDH inhibition by ribavirin 5'-monophosphate is a significant reduction in the intracellular pools of guanosine (B1672433) triphosphate (GTP). nih.govasm.orgasm.org By blocking the conversion of IMP to XMP, the entire downstream pathway for guanine nucleotide synthesis is disrupted. This leads to a dose-dependent decrease in the cellular concentration of GTP. nih.gov Studies have demonstrated a linear correlation between the antiviral activity of ribavirin and the depletion of intracellular GTP pools, highlighting this as a predominant mechanism of its action against several viruses. nih.govasm.org

IMPDH catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides. researchgate.netiiarjournals.org The inhibition of this enzyme by ribavirin 5'-monophosphate effectively halts the production of guanine nucleotides from their initial precursors. patsnap.com This blockade of the de novo pathway is a critical aspect of the compound's mechanism, as rapidly proliferating cells, including virus-infected cells, are heavily reliant on this pathway to meet their high demand for nucleic acid precursors. iiarjournals.org The disruption of guanine nucleotide synthesis is a key factor in the antiproliferative and antiviral effects of ribavirin. asm.org

Downstream Molecular Consequences of GTP Depletion

The depletion of intracellular GTP pools, initiated by the inhibition of IMPDH, has significant downstream consequences that directly impact viral replication and other essential viral processes.

Guanosine triphosphate is an essential building block for the synthesis of both viral DNA and RNA. researchgate.netpatsnap.com Viral polymerases, the enzymes responsible for replicating the viral genome, require a sufficient supply of all four nucleotide triphosphates, including GTP. The reduction in the intracellular GTP pool caused by ribavirin 5'-monophosphate limits the availability of this crucial substrate, thereby impeding the synthesis of new viral genomes and inhibiting viral replication. nih.govasm.orgasm.org This depletion of a key precursor for nucleic acid synthesis is a major contributor to the broad-spectrum antiviral activity of ribavirin. asm.org

Modulation of G-Protein Signaling Pathways

Ribavirin 5'-monophosphate (RMP) indirectly modulates G-protein signaling pathways primarily through its potent inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH). This inhibition leads to a depletion of the intracellular pool of guanosine triphosphate (GTP). GTP is a crucial molecule for the function of G-proteins, which act as molecular switches in a vast array of cellular signaling cascades.

Contribution of Ribavirin 5'-Monophosphate to Ribavirin 5'-Triphosphate Mediated Effects

Ribavirin 5'-monophosphate is the essential precursor to ribavirin 5'-triphosphate (RTP), the primary active metabolite responsible for direct antiviral effects. Upon entry into the cell, the prodrug ribavirin is first phosphorylated by cellular kinases to form RMP. RMP is subsequently phosphorylated further to ribavirin 5'-diphosphate (RDP) and then to the active triphosphate form, RTP. Therefore, the generation of RMP is the initial and rate-limiting step for the synthesis of RTP, and all RTP-mediated effects are fundamentally dependent on the prior formation of RMP. The intracellular concentration and antiviral activity of RTP are thus directly linked to the cellular processes that convert ribavirin to RMP and subsequently to RTP.

Direct Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The primary contribution of Ribavirin 5'-monophosphate to the inhibition of viral RNA-dependent RNA polymerase (RdRp) is its role as the direct precursor to Ribavirin 5'-triphosphate. The triphosphate form, RTP, acts as a competitive inhibitor of the viral RdRp. As a guanosine analog, RTP competes with the natural substrate, GTP, for binding to the active site of the viral polymerase.

Binding of RTP to the polymerase's nucleotide binding site can prevent the incorporation of the correct nucleotides, leading to a reduction in viral replication or the production of non-infectious viral particles. This direct inhibition of the viral polymerase has been demonstrated for a number of RNA viruses, including hepatitis C virus, influenza virus, and vesicular stomatitis virus. The efficiency of this inhibition is dependent on the intracellular concentration of RTP, which is in turn dependent on the initial phosphorylation of ribavirin to RMP.

Table 1: Viruses with RdRp inhibited by Ribavirin 5'-Triphosphate
Virus FamilyVirusReference
PicornaviridaePoliovirus
ParamyxoviridaeRespiratory Syncytial Virus
FlaviviridaeHepatitis C Virus
OrthomyxoviridaeInfluenza Virus
BunyaviridaeHantaan Virus
RhabdoviridaeVesicular Stomatitis Virus
ReoviridaeReovirus

Error Catastrophe Hypothesis via Misincorporation into Viral Genome

The "error catastrophe" or "lethal mutagenesis" hypothesis is another key antiviral mechanism mediated by Ribavirin 5'-triphosphate, which is derived from Ribavirin 5'-monophosphate. This mechanism proposes that the incorporation of RTP into the nascent viral RNA genome by the viral RdRp leads to an accumulation of mutations that exceeds the virus's tolerance threshold, resulting in a non-viable viral population.

RTP is a promiscuous nucleotide analog. Due to the rotational flexibility of its base-like moiety, it can pair with both cytidine and uridine with similar efficiency. When RTP is incorporated into the viral RNA, it can act as a template for the incorporation of either a C or a U during the next round of replication. This leads to a high frequency of G-to-A and C-to-U transitions in the viral genome. The accumulation of these mutations throughout the viral genome can result in the synthesis of non-functional proteins and defective viral particles, ultimately leading to the extinction of the viral population. Studies with poliovirus and Hantaan virus have provided direct evidence for this mutagenic mechanism. For example, a significant increase in mutation frequency was observed in viral RNA synthesized in the presence of ribavirin.

Table 2: Key Research Findings on Ribavirin-Induced Error Catastrophe
Virus ModelKey FindingReference
PoliovirusA 9.7-fold increase in mutagenesis led to a 99.3% loss in viral genome infectivity.
Hantaan VirusA high mutation frequency (9.5/1,000 nucleotides) was found in viral RNA from ribavirin-treated cells.
Hepatitis C Virus (Replicon System)Ribavirin reduced colony-forming efficiency, suggesting misincorporation into replicon RNA. This effect was enhanced by IMPDH inhibitors.
General RNA VirusesRibavirin triphosphate (RTP) can pair with cytidine triphosphate or uridine triphosphate, leading to increased mutations.

Spectrum of Antiviral Activity and Cellular Selectivity of Ribavirin 5 Monophosphate

Antiviral Efficacy Against RNA Viruses

The antiviral spectrum of ribavirin (B1680618), largely executed through its monophosphate form, is extensive, covering a variety of RNA viruses. The depletion of GTP pools by RMP creates an environment that is inhospitable for viral replication, which is highly dependent on host cellular machinery for the synthesis of its genetic material and proteins.

The antiviral activity of ribavirin against members of the Flaviviridae family, which includes significant human pathogens, is primarily attributed to the IMPDH-inhibiting action of RMP. Research has demonstrated a direct correlation between the depletion of intracellular GTP pools and the antiviral efficacy of ribavirin against these viruses.

Yellow Fever Virus (YFV): In vitro studies have shown that ribavirin inhibits the synthesis of YFV RNA in a concentration-dependent manner. The 50% effective concentration (EC50) for the inhibition of YFV RNA synthesis has been reported to be approximately 12.3 µg/mL. This inhibitory effect is linearly correlated with the depletion of intracellular GTP pools, underscoring the central role of RMP in this process researchgate.net.

West Nile Virus (WNV): High doses of ribavirin have been found to inhibit WNV replication and its cytopathic effects in human neural cells in vitro biorxiv.org. The antiviral activity is most potent in HeLa cells, where ribavirin has been shown to induce error-prone replication, leading to an increase in transition mutations in the viral genome and ultimately, viral extinction researchgate.net. This suggests that in addition to IMPDH inhibition by RMP, lethal mutagenesis by ribavirin triphosphate (RTP) may also play a role.

Zika Virus (ZIKV): Ribavirin has demonstrated inhibitory effects on ZIKV replication in various cell lines, including human neural progenitor cells, and has been shown to prevent ZIKV-induced cell death mdpi.comnih.gov. In mammalian cells, a concentration of 20 μg/mL of ribavirin was sufficient to almost completely inhibit ZIKV replication cdnsciencepub.com. This activity is thought to be mediated through the inhibition of viral RNA-dependent RNA polymerases, a process that is enhanced by the GTP depletion caused by RMP mdpi.com.

Dengue Virus (DENV): While ribavirin has shown some in vitro activity against dengue virus, its effectiveness has been limited in preclinical studies, often requiring high, cytotoxic concentrations to achieve significant viral suppression cabidigitallibrary.org. Some studies have indicated that ribavirin's antiviral activity against DENV is modest and primarily due to cytotoxicity cabidigitallibrary.org.

Table 1: In Vitro Antiviral Activity of Ribavirin Against Select Flaviviruses

VirusCell LineEndpoint MeasuredEC50 / IC50 ValueSource
Yellow Fever VirusVariousInhibition of RNA Synthesis~12.3 µg/mL researchgate.net
West Nile VirusHeLa cellsViral Replication InhibitionActivity demonstrated researchgate.net
Zika VirusSH-SY5YViral Replication InhibitionStrong inhibition at 10 µg/mL cdnsciencepub.com
Dengue VirusVero cellsViral Replication Inhibition106.6 mg/L (modest activity) cabidigitallibrary.org

For the Paramyxoviridae family, compelling evidence points to the inhibition of cellular IMPDH by RMP as the predominant mechanism of ribavirin's antiviral action in vitro nih.gov. This leads to a depletion of intracellular GTP pools, which is tightly correlated with the observed antiviral activity nih.gov.

Respiratory Syncytial Virus (RSV): Ribavirin has a demonstrated antiviral effect against RSV in vitro. A 50% reduction in the number of viral plaques was observed at concentrations of 3 or 10 micrograms per milliliter nih.gov. This effect is consistent with the mechanism of GTP depletion mediated by RMP cdnsciencepub.com.

Human Parainfluenza Virus 3 (hPIV-3): The antiviral activity of ribavirin against hPIV-3 is also linked to the depletion of intracellular GTP pools by RMP cdnsciencepub.com. Studies have shown that ribavirin, when converted to RMP, acts as a potent competitive inhibitor of IMPDH, which is a key factor in its efficacy against paramyxoviruses cdnsciencepub.comnih.gov.

Measles Virus: Ribavirin exhibits in vitro activity against the measles virus mdpi.comnih.gov. The replication of the measles virus is inhibited by ribavirin, and this effect is believed to be mediated through the IMPDH inhibition by RMP researchgate.net.

Table 2: In Vitro Antiviral Activity of Ribavirin Against Select Paramyxoviruses

VirusCell LineEndpoint MeasuredEffective ConcentrationSource
Respiratory Syncytial Virus (RSV)Various50% Plaque Number Reduction3 or 10 µg/mL nih.gov
Human Parainfluenza Virus 3 (hPIV-3)LLC-MK2Viral Replication InhibitionActivity demonstrated nih.gov
Measles VirusVariousViral Replication InhibitionIn vitro activity demonstrated mdpi.comnih.gov

The antiviral mechanism of ribavirin against picornaviruses, such as poliovirus, is multifaceted. While RMP's inhibition of IMPDH contributes to the antiviral effect by reducing GTP pools, a significant component of its activity against poliovirus is attributed to lethal mutagenesis caused by the incorporation of ribavirin triphosphate (RTP) into the viral genome nih.gov.

Poliovirus: Ribavirin demonstrates potent antiviral activity against poliovirus in cell culture. Treatment with 100 µM ribavirin resulted in a 50% reduction in virus production, while a concentration of 1,000 µM led to a reduction in virus production to as low as 0.00001% mdpi.com. This antiviral effect directly correlates with the mutagenic activity of ribavirin, where the incorporation of RTP into the viral RNA leads to an "error catastrophe" mdpi.comnih.gov. The inhibition of IMPDH by RMP is thought to enhance this mutagenesis by lowering the competing GTP levels nih.gov.

Coxsackievirus B3 (CVB3): Ribavirin has shown high activity in reducing infectious virus yields in human myocardial fibroblasts infected with CVB3. A concentration of 25 µg/mL reduced the virus yield significantly, and 100 µg/mL could completely suppress the infectious virus progeny in some cultures cdnsciencepub.com. This suggests a cell-specific high activity of ribavirin against this picornavirus cdnsciencepub.com.

Rhinovirus: Ribavirin has been shown to be effective in vitro against a number of rhinovirus strains, particularly when used prophylactically nih.gov. Its mechanism is understood to be through the inhibition of IMPDH by RMP nih.gov.

Table 3: In Vitro Antiviral Activity of Ribavirin Against Select Picornaviruses

VirusCell LineEndpoint MeasuredEffective Concentration / ResultSource
PoliovirusVariousReduction in Virus Production50% reduction at 100 µM; Reduction to 0.00001% at 1,000 µM mdpi.com
Coxsackievirus B3 (CVB3)Human Myocardial FibroblastsReduction in Infectious Virus YieldSignificant reduction at 25 µg/mL; Complete suppression at 100 µg/mL cdnsciencepub.com
RhinovirusVariousViral Replication InhibitionIn vitro efficacy demonstrated nih.gov

Ribavirin 5'-monophosphate does not exhibit direct inhibitory activity against Human Immunodeficiency Virus (HIV) at subtoxic concentrations cdnsciencepub.com. Instead, its role in combating HIV is primarily as a potentiating agent for other nucleoside reverse transcriptase inhibitors, such as 2',3'-dideoxyinosine (ddI).

The mechanism behind this potentiation lies in the inhibition of IMPDH by RMP nih.gov. This inhibition leads to a depletion of intracellular GTP pools and an accumulation of inosine (B1671953) monophosphate (IMP) cdnsciencepub.comnih.gov. The increased levels of IMP are thought to facilitate the phosphorylation of ddI to its active triphosphate form, ddATP, which is a potent inhibitor of HIV reverse transcriptase nih.gov. Therefore, while not directly antiviral against HIV, RMP modulates the cellular nucleotide environment to enhance the efficacy of other antiretroviral drugs nih.gov. The anti-HIV activity of ribavirin observed in cultured human lymphocytes has been attributed to the action of RMP mdpi.com.

Table 4: Synergistic Activity of Ribavirin 5'-Monophosphate with other Antiretrovirals

VirusCombination AgentMechanism of SynergyOutcomeSource
Human Immunodeficiency Virus (HIV)2',3'-dideoxyinosine (ddI)RMP inhibits IMPDH, leading to increased IMP and decreased GTP pools, which enhances the phosphorylation of ddI to its active form, ddATP.Marked potentiation of the anti-HIV activity of ddI. cdnsciencepub.comnih.gov

Ribavirin has demonstrated antiviral activity against several members of the Togaviridae family, including Chikungunya virus and Semliki Forest virus. The primary mechanism of action is believed to be the inhibition of IMPDH by RMP, leading to the depletion of intracellular GTP pools nih.gov.

Chikungunya Virus (CHIKV): In vitro studies have shown that ribavirin can inhibit CHIKV replication, although high concentrations are often required for a substantial effect nih.gov. The EC50 and 90% effective concentration (EC90) values for ribavirin against CHIKV have been reported as 142.70 µg/mL and 238.35 µg/mL, respectively, in a 3-day study, which are concentrations considered to be in the toxic range for humans nih.gov.

Semliki Forest Virus (SFV): While ribavirin itself is not highly active against SFV, a nucleotide analog, ribavirin 5'-sulfamate, has shown potent inhibition of SFV cytopathology, with a 50% inhibitory concentration of 10 µM nih.gov. This compound was found to block the formation of the viral RNA polymerase protein, thereby inhibiting the synthesis of new viral RNA nih.gov.

Sindbis Virus: The replication of Sindbis virus in mosquito cells is inhibited by ribavirin, and this antiviral effect can be reversed by certain experimental conditions, suggesting a mechanism related to the modulation of GTP pools researchgate.net.

Table 5: In Vitro Antiviral Activity Against Select Togaviruses

VirusCompoundCell LineEndpoint MeasuredEC50 / IC50 ValueSource
Chikungunya Virus (CHIKV)RibavirinVero cellsViral Production Inhibition142.70 µg/mL nih.gov
Semliki Forest Virus (SFV)Ribavirin 5'-sulfamateVarious50% Cytopathology Inhibition10 µM nih.gov
Sindbis VirusRibavirinAe. albopictusViral Replication InhibitionActivity demonstrated researchgate.net

Ribavirin has been investigated for its activity against coronaviruses, including SARS-CoV and SARS-CoV-2, with mixed results. The proposed mechanisms of action for ribavirin against coronaviruses include the inhibition of IMPDH by RMP, interference with RNA capping, and direct inhibition of the viral RNA-dependent RNA polymerase by RTP mdpi.comnih.gov.

SARS-CoV: In vitro studies have shown that ribavirin can selectively inhibit the replication of SARS-CoV nih.gov. The 50% inhibitory concentration (IC50) of ribavirin for the SARS-CoV Frankfurt-1 strain was 20 μg/ml, and for the HKU39849 strain, it was 80 μg/ml, as determined by plaque reduction assays nih.gov. However, the drug could not completely inhibit viral replication even at higher concentrations, suggesting a virustatic rather than virucidal effect nih.gov.

SARS-CoV-2: Ribavirin has demonstrated antiviral activity against SARS-CoV-2 in vitro cdnsciencepub.comnih.gov. One of its mechanisms of action against this virus is through the inhibition of IMPDH by RMP, leading to GTP depletion cdnsciencepub.com. Additionally, studies have suggested that ribavirin may also downregulate the expression of ACE2 and the activity of TMPRSS2, a host cell protease essential for viral entry cdnsciencepub.comnih.gov. The SARS-CoV-2 Nsp14 protein has been found to interact with host IMPDH2, and chemical inhibition of IMPDH2 with ribavirin can abolish Nsp14-mediated NF-κB activation and restrict SARS-CoV-2 infection.

Table 6: In Vitro Antiviral Activity of Ribavirin Against Select Coronaviruses

VirusCell LineEndpoint MeasuredIC50 ValueSource
SARS-CoV (Frankfurt-1)Vero E6Plaque Reduction20 µg/mL nih.gov
SARS-CoV (HKU39849)Vero E6Plaque Reduction80 µg/mL nih.gov
SARS-CoV-2Vero E6Viral Replication InhibitionActivity demonstrated above 800 nM biorxiv.org

Hepatitis C Virus (HCV) Replicon Systems

In vitro systems using HCV subgenomic replicons have been instrumental in elucidating the anti-HCV activity of ribavirin. The primary mechanism of action involves ribavirin being converted intracellularly into its monophosphate, diphosphate, and triphosphate forms. drugbank.com Ribavirin 5'-monophosphate competitively inhibits the host enzyme IMPDH, leading to a reduction in the intracellular pool of GTP, a crucial building block for viral RNA replication. drugbank.com

Research using a colony formation assay with an HCV subgenomic replicon system has shown that ribavirin reduces the efficiency of replicon colony formation in a dose-dependent manner. This finding suggests that ribavirin may be misincorporated into the replicon RNA, leading to an antiviral effect analogous to "error catastrophe," where an accumulation of mutations renders the viral genome non-viable. This effect was notably suppressed by the addition of exogenous guanosine (B1672433), supporting the role of GTP depletion in its mechanism.

Furthermore, when combined with potent, non-nucleoside IMPDH inhibitors such as mycophenolic acid (MPA) or VX-497, ribavirin demonstrated a significantly enhanced anti-replicon effect. This synergistic enhancement was also reversible with the addition of guanosine. Interestingly, the IMPDH inhibitors alone had only marginal effects on the quantity and quality of replicon RNA. This indicates that while IMPDH inhibition is a key contributing factor to ribavirin's activity against the HCV replicon, it is not sufficient on its own to exert a significant anti-HCV effect. Sequencing of the replicon's genetic material showed that the combination of ribavirin with these IMPDH inhibitors increased the replicon's error rate approximately twofold, further supporting the lethal mutagenesis hypothesis as an effective anti-HCV strategy.

Wetland Virus (WELV)

Information regarding the specific antiviral activity and cellular selectivity of Ribavirin 5'-Monophosphate against Wetland Virus (WELV) is not available in the publicly accessible research literature reviewed for this article.

Antiviral Efficacy Against DNA Viruses

Ribavirin exhibits broad-spectrum antiviral activity, which extends to a variety of DNA viruses. drugbank.comcaymanchem.commdpi.com The principal mechanism for its efficacy against DNA viruses is attributed to the action of its metabolite, Ribavirin 5'-monophosphate. wikipedia.org This compound acts as a potent inhibitor of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), which catalyzes a critical, rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. nih.govdrugbank.com By inhibiting IMPDH, Ribavirin 5'-monophosphate depletes the intracellular pools of both guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). nih.gov This depletion consequently inhibits both RNA and DNA synthesis, which are vital for the replication of DNA viruses. mdpi.com

Herpesviruses

Ribavirin has demonstrated activity against members of the Herpesviridae family, particularly Herpes Simplex Virus (HSV). wikipedia.org In vitro studies showed that ribavirin could prevent or reduce the cytopathic effect of five different HSV strains in KB cells. karger.com

A double-blind, placebo-controlled clinical study involving 48 patients with genital HSV infection found that oral ribavirin treatment reduced disease severity and accelerated recovery compared to placebo. karger.comnih.gov Patients treated with ribavirin showed more rapid healing of ulcer lesions. karger.com

Clinical Efficacy of Ribavirin in Genital Herpes Simplex Virus Infection karger.comnih.gov
ParameterRibavirin GroupPlacebo GroupOutcome
Disease SeverityReducedStandard ProgressionStatistically significant reduction in severity
Healing of UlcersMore RapidSlowerFaster resolution of lesions
Disease DurationReducedLongerShorter overall duration of the episode

The mechanism for this anti-herpes activity is linked to its phosphorylated forms. Ribavirin 5'-monophosphate inhibits IMP-dehydrogenase, while Ribavirin 5'-triphosphate has been shown to inhibit herpesvirus DNA polymerase. karger.com Furthermore, studies have demonstrated a synergistic effect when ribavirin is combined with acyclovir, a standard anti-herpes medication. nih.govresearchgate.net This potentiation of acyclovir's activity by ribavirin was reversed by the addition of guanosine, providing further evidence for the role of IMPDH inhibition. nih.gov

In contrast, the efficacy against other herpesviruses like cytomegalovirus (CMV) is less clear. While ribavirin inhibited murine cytomegalovirus (MCMV) in cell culture, it failed to protect mice from mortality in an acute infection model and did not reduce viral titers in a chronic infection model. nih.govnih.govelsevierpure.com

Efficacy of Ribavirin Against Murine Cytomegalovirus (MCMV) nih.govnih.gov
ModelFindingConclusion
In Vitro (Cell Culture)Inhibition of viral cytopathic effect, plaque formation, and virus yieldEffective
In Vivo (Acute Infection in Mice)Did not protect mice from mortalityIneffective
In Vivo (Chronic Infection in Mice)No effect on viral titers in multiple organsIneffective

Adenoviruses

The efficacy of ribavirin against human adenoviruses (HAdV) has produced conflicting results in research and clinical settings. Some in vitro studies and case reports have suggested potential benefits, particularly in immunocompromised individuals. mdpi.com However, larger-scale studies have often failed to demonstrate a significant clinical efficacy. This discrepancy may be explained by selective efficacy against specific adenovirus serotypes, with some research indicating that its activity might be restricted to species C adenoviruses.

The proposed mechanisms of action against adenoviruses include the depletion of intracellular GTP pools via IMPDH inhibition by Ribavirin 5'-monophosphate, immunomodulation, and potential interference with viral RNA capping.

Poxviruses

Ribavirin was one of the first nucleoside analogues identified to have activity against a broad range of viruses, including Vaccinia virus (VV), a member of the Poxvirus family. The antiviral action against poxviruses is attributed to the inhibition of IMP dehydrogenase by Ribavirin 5'-monophosphate. This inhibition depletes the GTP and dGTP pools necessary for viral RNA and DNA synthesis. The direct link to this mechanism is supported by findings that the antiviral effect of ribavirin on VV growth can be reversed by the addition of guanosine to the cell culture medium.

Human Papilloma Virus

The activity of ribavirin against Human Papilloma Virus (HPV) has been investigated in the context of HPV-related malignancies. The proposed mechanism of action differs from the typical IMPDH inhibition and instead focuses on the inhibition of the eukaryotic translation initiation factor 4E (eIF4E). By mimicking the 7-methyl-guanosine 5' cap of messenger RNA (mRNA), ribavirin can block eIF4E binding, thereby inhibiting the cap-dependent translation of viral transcripts.

Epstein-Barr Virus

The therapeutic landscape for Epstein-Barr virus (EBV), a ubiquitous human gamma-herpesvirus, currently lacks a specifically approved and consistently effective antiviral agent. mdpi.com While a number of antiviral compounds have been evaluated for their efficacy against EBV replication in vitro, they have demonstrated limited success in clinical settings. mdpi.com The primary treatment approach for EBV-related conditions remains largely supportive.

Detailed research focusing specifically on the in vitro activity of Ribavirin 5'-Monophosphate against Epstein-Barr virus is limited in publicly available scientific literature. While Ribavirin's broad-spectrum activity is well-documented against a variety of RNA and DNA viruses, its specific potency and mechanism of action against EBV have not been thoroughly elucidated. nih.gov Some clinical observations have suggested that co-infection with EBV may negatively impact the response of patients with chronic Hepatitis C virus (HCV) to interferon-ribavirin therapy, implying a complex interaction between the viruses and the treatment regimen rather than a direct, potent anti-EBV effect of ribavirin itself. researchgate.net The development of targeted therapies for EBV is an active area of research, focusing on various viral and cellular targets, but as of now, no definitive role for Ribavirin 5'-Monophosphate has been established. mdpi.com

Cellular Models for Investigating Antiviral Specificity

The antiviral activity and selectivity of Ribavirin 5'-Monophosphate are highly dependent on the host cell environment. The parent compound, ribavirin, must be phosphorylated intracellularly by host cell kinases to its active forms, including ribavirin 5'-monophosphate (RMP) and ribavirin 5'-triphosphate (RTP). nih.govdrugbank.com The efficiency of this phosphorylation process, along with the baseline levels of intracellular nucleotide pools, can vary significantly between different cell types, leading to marked differences in antiviral potency. nih.gov This cellular selectivity is a critical factor in understanding its spectrum of activity and is investigated using various in vitro models.

In vitro assays using cultured cell lines are fundamental for determining the specific antiviral activity and cellular selectivity of compounds like ribavirin.

MDCK (Madin-Darby Canine Kidney) Cells: These cells are widely used for influenza virus research. Studies have shown that ribavirin is effective against various influenza A and B virus strains in MDCK cells. The 50% effective concentration (EC50) can vary depending on the specific viral strain being tested. nih.govresearchgate.netnih.gov For example, against H7N9 influenza viruses, EC50 values of 0.01-0.02 mg/mL have been reported. nih.gov Other studies have found EC50 values for different influenza strains ranging from 0.6 to 5.5 µg/mL. nih.gov

Vero (African Green Monkey Kidney) Cells: Vero cells are a common model for a wide range of viruses. However, the antiviral activity of ribavirin in this cell line is often low or negligible for certain viruses, such as SARS-coronavirus. nih.gov This reduced efficacy is widely attributed to insufficient phosphorylation of ribavirin to its active triphosphate form within these cells. nih.gov In contrast, for other viruses like flaviviruses and paramyxoviruses, ribavirin does exhibit activity that correlates with the depletion of intracellular guanosine triphosphate (GTP) pools. nih.gov For Coxsackievirus B3 (CBV3), the EC50 of ribavirin in Vero cells was reported to be a high 250 µg/ml. researchgate.net This highlights the profound impact of host cell metabolism on the drug's apparent efficacy.

Huh7 (Human Hepatoma) Cells: Human hepatoma cell lines, particularly Huh7 and its derivatives, are central to Hepatitis C virus (HCV) research. These cells support robust HCV replication and have been instrumental in elucidating ribavirin's anti-HCV mechanisms. nih.gov While some studies reported only marginal activity of ribavirin on HCV RNA replication in certain Huh7-derived systems, others have demonstrated significant inhibition. nih.gov The primary anti-HCV mechanism in these cells is believed to be the inhibition of inosine monophosphate dehydrogenase (IMPDH) by RMP, leading to GTP depletion. nih.gov This is supported by findings that the antiviral effect can be reversed by the addition of exogenous guanosine. nih.gov

CEM-SS Cells: The CEM-SS cell line is a human T-lymphoblastoid cell line known for its use in HIV research, particularly in syncytium-forming assays. However, specific data on the antiviral activity of Ribavirin 5'-Monophosphate in this particular cell line is not extensively detailed in the reviewed literature.

Antiviral Activity of Ribavirin in Various Cell Lines
Cell LineVirusEC50 ValueKey Findings
MDCKInfluenza A (H7N9)0.01-0.02 mg/mLEffective against NAI-sensitive and -resistant strains. nih.gov
MDCKInfluenza A & B (various strains)0.6-5.5 µg/mLDemonstrates broad anti-influenza activity. nih.gov
VeroSARS-CoV>1000 µg/mLIneffective, likely due to insufficient phosphorylation. nih.gov
VeroCoxsackievirus B3 (CBV3)250 µg/mLHigh EC50 value indicating low potency. researchgate.net
Huh7Hepatitis C Virus (HCV)VariableActivity primarily mediated by IMPDH inhibition. nih.gov

Advanced cellular models that allow for the isolated study of viral replication have been crucial in dissecting the molecular mechanisms of Ribavirin 5'-Monophosphate.

HCV Subgenomic Replicon System: This system utilizes Huh7 cells that harbor autonomously replicating subgenomic HCV RNA molecules. It has been a cornerstone for studying the intracellular anti-HCV activity of ribavirin. nih.gov In this system, ribavirin reduces the colony-forming efficiency of HCV replicons in a dose-dependent manner. nih.govcore.ac.uk This antiviral effect is significantly enhanced when ribavirin is combined with other potent IMPDH inhibitors, such as mycophenolic acid (MPA) or VX-497. nih.gov Crucially, the anti-replicon effect of both ribavirin alone and in combination with IMPDH inhibitors can be reversed by the addition of exogenous guanosine. nih.govcore.ac.uk This provides strong evidence that a primary mechanism of action for ribavirin against HCV replication is the inhibition of IMPDH by RMP, leading to the depletion of essential GTP pools. nih.gov

Binary T7 Polymerase/HCV cDNA Replication System: This is another powerful tool that allows for the study of full-length HCV replication. Research using this system has provided key evidence for a second proposed mechanism of ribavirin action: lethal mutagenesis. nih.govnih.gov It has been demonstrated that ribavirin treatment increases the mutation frequency in HCV RNA within this system. core.ac.uknih.gov Ribavirin is thought to act as an RNA mutagen, broadly increasing the rate of nucleotide misincorporation during replication, especially in otherwise genetically conserved regions of the viral genome. nih.gov This increase in mutations can push the virus over an "error catastrophe" threshold, leading to the production of nonviable viral progeny. nih.gov Sequencing data from replicon systems have also shown that ribavirin, particularly with IMPDH inhibitors, can increase the replicon error rate by approximately two-fold. nih.gov

Molecular Basis of Viral Resistance to Ribavirin 5 Monophosphate

Viral Genetic Determinants of Resistance

The genetic plasticity of RNA viruses is a primary driver of drug resistance. Mutations within the viral genome can alter the interaction between the virus and the antiviral agent, diminishing its efficacy.

Mutations in Viral Polymerases (e.g., RdRp)

The RNA-dependent RNA polymerase (RdRp) is a key target of ribavirin's mutagenic action. Consequently, mutations in the gene encoding this enzyme are a significant mechanism of resistance. For poliovirus, a single amino acid substitution, G64S, in the RdRp has been shown to confer resistance to ribavirin (B1680618). nih.gov This resistance is not due to a decreased replication rate but rather to an increase in the fidelity of RNA synthesis, which likely reduces the incorporation of the mutagenic ribavirin triphosphate. nih.gov

In the case of Hepatitis C virus (HCV), prolonged exposure to ribavirin can induce resistance mutations in its RdRp, NS5B. Studies have identified several substitutions in NS5B from patients undergoing ribavirin therapy that confer resistance, potentially by decreasing the polymerase error rate and thus counteracting the mutagenic effect of the drug. asm.org Similarly, for Hepatitis E virus (HEV), mutations in the viral polymerase, such as Y1320H, K1383N, and G1634R, have been associated with ribavirin treatment failure. nih.gov

VirusProteinMutation(s)Effect on Ribavirin Susceptibility
PoliovirusRNA-dependent RNA polymerase (RdRp)G64SIncreased fidelity of RNA synthesis, leading to resistance.
Hepatitis C Virus (HCV)NS5B (RdRp)Various substitutionsIncreased polymerase fidelity, conferring resistance.
Hepatitis E Virus (HEV)PolymeraseY1320H, K1383N, G1634RAssociated with treatment failure.

Mutations in Viral Accessory Proteins (e.g., WELV L protein)

While mutations in the primary polymerase are a direct mechanism of resistance, alterations in other viral proteins that interact with the replication machinery can also contribute to a resistant phenotype. For HCV, mutations in the non-structural protein 5A (NS5A) have been identified as conferring low-level resistance to ribavirin. nih.gov The precise mechanism by which NS5A mutations confer resistance is not fully elucidated but may involve altering the fidelity of the replication complex. nih.gov

Host Cellular Factors in Resistance Development

The host cell plays a critical role in the activation and mechanism of action of ribavirin. Consequently, changes in host cell processes can significantly impact the drug's efficacy and lead to the development of resistance.

Modulation of Ribavirin Uptake and Metabolism

For ribavirin to be effective, it must be transported into the host cell and then phosphorylated to its active monophosphate, diphosphate, and triphosphate forms. A primary mechanism of host-cell-mediated resistance is the reduction of ribavirin uptake. nih.gov Studies have shown that cell lines with acquired resistance to ribavirin often exhibit defects in drug import. nih.gov This reduced uptake can be due to alterations in the function or expression of nucleoside transporters responsible for bringing ribavirin across the cell membrane. nih.gov

Once inside the cell, ribavirin must be phosphorylated by cellular kinases. Variations in the activity of these enzymes can also contribute to resistance. If a cell has lower levels of the necessary kinases, less of the active ribavirin 5'-monophosphate and subsequent triphosphates will be produced, diminishing the antiviral effect.

Cell Line-Dependent Resistance Phenomena

The development of resistance to ribavirin has been observed to be dependent on the specific cell line used in in vitro studies. nih.gov Different cell lines can exhibit varying levels of intrinsic sensitivity or can acquire resistance at different rates when cultured in the presence of the drug. nih.gov This phenomenon is often linked to the factors mentioned above, such as the expression levels of nucleoside transporters and the activity of cellular kinases involved in ribavirin metabolism. nih.gov For instance, some cell lines may naturally have lower expression of the transporters that facilitate ribavirin entry, making them inherently less susceptible to its effects.

Furthermore, when resistance is selected for in cell culture, the majority of resistance has been found to be conferred by changes in the host cell line rather than mutations in the viral genome. nih.gov These cellular changes can include stable alterations in gene expression that lead to reduced drug uptake or metabolism.

FactorMechanism of Resistance
Ribavirin Uptake Reduced import into the cell due to altered function or expression of nucleoside transporters.
Ribavirin Metabolism Decreased phosphorylation of ribavirin to its active forms due to lower levels of cellular kinases.
Cell Line Variability Intrinsic or acquired differences in drug transporter expression and metabolic enzyme activity leading to varied susceptibility.

Structural Biology and Enzymology of Ribavirin 5 Monophosphate Interactions

Crystal Structure Analysis of IMPDH in Complex with Ribavirin (B1680618) 5'-Monophosphate

The three-dimensional architecture of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) in complex with Ribavirin 5'-Monophosphate (RMP) provides critical insights into the molecular basis of its inhibitory action. High-resolution crystal structures, such as that of IMPDH from the protozoan parasite Tritrichomonas foetus complexed with RMP, have been determined, offering a detailed view of the inhibitor bound within the enzyme's active site.

These structural analyses show that RMP, a nucleotide analogue, binds competitively to the same site as the natural substrate, inosine 5'-monophosphate (IMP). The enzyme itself is a homotetramer, with each monomer comprising an α/β barrel domain that houses the active site. This active site is situated in a cleft formed at the interface between two monomers of the tetrameric structure.

A key finding from the crystal structure of the T. foetus IMPDH-RMP complex is the identification of a cation in the active site. nih.gov This cation-binding site appears to be catalysis-dependent, as it was previously observed in hamster IMPDH with a covalently bound substrate intermediate but not in the apoenzyme (ligand-free) form. nih.gov The presence of this cation is crucial for the proper positioning of the substrate for the enzymatic reaction.

Table 1: Crystallographic Data for IMPDH-RMP Complex
Parameter Value
PDB ID1ME8
Source OrganismTritrichomonas foetus
ResolutionHigh
LigandRibavirin 5'-Monophosphate (RVP)
Key FeatureReveals a catalysis-dependent ion-binding site

Enzymatic Characterization of Ribavirin 5'-Monophosphate as an IMPDH Inhibitor

Enzymatic studies have definitively characterized Ribavirin 5'-Monophosphate as a potent, competitive inhibitor of IMPDH. nih.gov As the phosphorylated active form of the prodrug ribavirin, RMP directly competes with the endogenous substrate, IMP, for binding to the enzyme's active site. mostwiedzy.pl This inhibition depletes the intracellular pool of guanine (B1146940) nucleotides, which are essential for the synthesis of DNA and RNA, thereby exerting antiproliferative and antiviral effects.

The inhibitory potency of RMP is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The Kᵢ value for RMP can vary depending on the source of the IMPDH enzyme, reflecting structural differences in the active sites across species. For instance, the Kᵢ of RMP for human IMPDH has been reported to be approximately 250 nM. mostwiedzy.pl In contrast, studies on IMPDH from the parasite Trypanosoma brucei have shown a Kᵢ value of 3.2 µM. nih.gov These differences underscore the potential for developing species-specific IMPDH inhibitors.

The competitive nature of the inhibition means that the effect of RMP can be overcome by increasing the concentration of the substrate, IMP. Kinetic analyses confirm that RMP increases the apparent Michaelis constant (Kₘ) of IMPDH for its substrate without affecting the maximum reaction velocity (Vₘₐₓ), a hallmark of competitive inhibition.

Table 2: Inhibition Constants (Kᵢ) of Ribavirin 5'-Monophosphate against IMPDH from Various Organisms
Organism/Enzyme Source Inhibition Constant (Kᵢ)
Human250 nM
Trypanosoma brucei3.2 µM

Computational Modeling of Ribavirin 5'-Monophosphate Binding to Target Enzymes

Computational modeling, including molecular docking and simulation techniques, serves as a powerful tool to complement experimental data from crystallography and enzyme kinetics. These in silico methods provide dynamic insights into the binding process of RMP to IMPDH and can predict binding affinities and key molecular interactions that stabilize the enzyme-inhibitor complex.

While detailed computational studies focused solely on RMP are not extensively published, research on ribavirin derivatives provides a strong model for its interaction. For example, homology modeling has been used to construct three-dimensional structures of IMPDH from organisms where a crystal structure is unavailable, such as the malaria parasite Plasmodium falciparum. nih.gov In one such study, a 3-D homology model of P. falciparum IMPDH was built using human IMPDH as a template. This model was then used for virtual screening of a library of ribavirin derivatives. nih.gov

Molecular docking simulations within this modeled active site predicted the binding poses of the ligands. nih.gov The calculations identified several ribavirin derivatives with high binding affinities, with calculated energy values ranging from -108 to -126 Kcal/mol. nih.gov These studies help identify the key structural features of the inhibitor that are crucial for potent binding. Such computational approaches are instrumental in the rational design of new, potentially more selective and potent IMPDH inhibitors by allowing for the systematic modification of the ligand structure to optimize its interactions with the target enzyme's active site. nih.gov The insights gained can guide synthetic chemistry efforts to enhance the therapeutic properties of next-generation inhibitors.

Advanced Research Methodologies and Preclinical Models

Biochemical Assays for Enzyme Inhibition and Nucleotide Pool Quantification

A cornerstone of ribavirin's mechanism of action is the inhibition of the host cell enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) by its 5'-monophosphate metabolite. drugbank.comnih.govebi.ac.uknih.gov This inhibition is a critical area of investigation, and researchers employ several biochemical assays to quantify its effects.

Enzyme Inhibition Assays: Ribavirin (B1680618) 5'-monophosphate acts as a competitive inhibitor of IMPDH, mimicking the enzyme's natural substrate, inosine 5'-monophosphate. drugbank.com Assays are designed to measure the rate of IMPDH activity, which catalyzes the conversion of inosine 5'-phosphate (IMP) to xanthosine 5'-phosphate (XMP), a rate-limiting step in the synthesis of guanine (B1146940) nucleotides. drugbank.comebi.ac.uk By measuring the reduction in this catalytic activity in the presence of Ribavirin 5'-monophosphate, researchers can determine its inhibitory potency.

Nucleotide Pool Quantification: The direct consequence of IMPDH inhibition is the depletion of the intracellular pool of guanosine (B1672433) triphosphate (GTP). nih.govbmj.comresearchgate.nettandfonline.com To measure this effect, scientists utilize techniques such as high-performance liquid chromatography (HPLC). researchgate.net Cells are treated with ribavirin, and their intracellular contents are extracted and analyzed by HPLC to quantify the levels of various nucleotides, including GTP. Studies have demonstrated a direct correlation between the concentration of ribavirin, the reduction in GTP levels, and the observed antiviral activity. researchgate.netnih.gov For example, in Madin-Darby canine kidney (MDCK) cells, treatment with 25 µM ribavirin resulted in a stabilization of the intracellular GTP pool at approximately 65% of normal levels. researchgate.net

Reversal Experiments: A key biochemical experiment to confirm that GTP depletion is the primary antiviral mechanism in certain contexts involves the addition of exogenous guanosine to the cell culture medium. nih.gov The addition of guanosine bypasses the IMPDH block and replenishes the GTP pool, which has been shown to substantially reverse the antiviral effect of ribavirin against specific viruses, providing strong evidence for this mechanism of action. nih.govfrontiersin.org

Assay/MethodPurposeKey FindingReference
IMPDH Activity AssayTo measure the direct inhibition of the inosine 5'-monophosphate dehydrogenase enzyme.Ribavirin 5'-monophosphate is a potent competitive inhibitor of IMPDH. drugbank.comebi.ac.uknih.gov
High-Performance Liquid Chromatography (HPLC)To quantify intracellular nucleotide pools.Ribavirin treatment leads to a dose-dependent depletion of intracellular GTP. researchgate.netnih.gov
Guanosine Reversal ExperimentTo confirm the role of GTP depletion in the antiviral effect.Addition of exogenous guanosine reverses ribavirin's antiviral activity. nih.govfrontiersin.org

Molecular Biology Techniques for Viral Replication and Mutagenesis Studies

Beyond enzyme inhibition, a significant mechanism of action for ribavirin is its role as an RNA virus mutagen. researchgate.net This activity is investigated using precise molecular biology techniques.

Lethal Mutagenesis: Ribavirin triphosphate (RTP), another phosphorylated metabolite, can be mistakenly incorporated into newly synthesized viral RNA by the virus's own RNA-dependent RNA polymerase (RdRp). drugbank.comnih.gov Once incorporated, ribavirin acts as an ambiguous template, capable of pairing with both cytidine and uridine. nih.govnih.gov This leads to an increase in mutations, particularly G-to-A and C-to-U transitions, in the viral progeny. nih.govconsensus.app If the mutation rate surpasses a critical point, it can lead to "error catastrophe" or "lethal mutagenesis," resulting in the production of non-viable viral particles. nih.govnih.govmdpi.com

Deep Sequencing: To analyze this mutagenic effect with high sensitivity, researchers employ ultradeep sequencing of the viral genome. nih.govnih.gov This technique allows for the detailed analysis of the entire viral coding region from patient samples or cell culture experiments. By comparing the mutation frequency and patterns in ribavirin-treated versus untreated virus populations, scientists can confirm the mutagenic effect. For instance, in patients with chronic hepatitis C treated with ribavirin, deep sequencing revealed significantly more G-to-A and C-to-U transitions compared to placebo-treated patients. nih.gov

Plaque Reduction Assays: A classic virological technique, the plaque assay, is used to quantify the number of infectious virus particles. nih.govnih.govasm.org Following treatment with ribavirin, a reduction in the number and size of viral plaques indicates a decrease in viral infectivity and replication, which can be a direct consequence of lethal mutagenesis. nih.gov

Minigenome Assays: These assays are specialized tools to study the function of the viral polymerase complex in a controlled cellular environment. plos.org They allow researchers to assess the impact of compounds like ribavirin on the RdRp's replication and transcription activity without the need for a full, infectious virus. plos.org

TechniqueApplication in Ribavirin ResearchKey FindingReference
Ultradeep SequencingIdentifies and quantifies mutations across the viral genome.Ribavirin induces a bias for G-to-A and C-to-U transitions in viruses like HCV. bmj.comnih.gov
Plaque Reduction AssayMeasures the reduction in infectious virus particles.Ribavirin decreases viral plaque number and size, indicating reduced infectivity. nih.govasm.org
Minigenome AssayAssesses the activity of the viral RNA-dependent RNA polymerase (RdRp).Can be used to test if ribavirin directly inhibits polymerase function. plos.org

In Vitro Cell Culture Systems for Efficacy Evaluation (e.g., EC50, EC90 determinations)

To evaluate the antiviral efficacy of ribavirin against a multitude of viruses, researchers utilize various in vitro cell culture systems. These controlled laboratory environments are essential for determining key antiviral parameters. The choice of cell line is crucial, as the antiviral activity of ribavirin can vary dramatically between cell types, partly due to differences in the efficiency of intracellular phosphorylation. nih.govnih.gov

Commonly used cell lines include Vero (African green monkey kidney) cells, Madin-Darby canine kidney (MDCK) cells, human epithelial type 2 (HEp-2) cells, and various human carcinoma cell lines like HeLa and Caco-2. nih.govnih.govnih.govnih.gov

The primary metrics for efficacy are the 50% and 90% effective concentrations (EC50 and EC90).

EC50: The concentration of a drug that gives half-maximal response. In virology, it is the concentration required to inhibit viral replication by 50%.

EC90: The concentration of the drug that is required to inhibit viral replication by 90%.

These values are typically determined through assays that measure the inhibition of virus-induced cytopathic effect (CPE) or through plaque reduction assays. nih.govnih.gov For example, studies on SARS-associated coronavirus (SARS-CoV) demonstrated that while ribavirin was not effective in Vero cells, it inhibited viral replication in other cell lines with EC50 values ranging from 2.2 to 9.4 μg/ml. nih.gov Similarly, against Respiratory Syncytial Virus (RSV) in HEp-2 cells, a 50% reduction in plaque number was seen at concentrations of 3 to 10 μg/ml. nih.gov

VirusCell LineEfficacy MetricValue (μg/ml)Reference
SARS-CoVCaco2EC502.2 ± 0.6 nih.gov
SARS-CoVCL14EC505.3 ± 3.3 nih.gov
SARS-CoVCaco2EC9015.4 ± 3.4 nih.gov
SARS-CoVCL14EC9028.3 ± 7.3 nih.gov
Respiratory Syncytial Virus (RSV)HeLaEC503.74 ± 0.87 nih.gov
Respiratory Syncytial Virus (RSV)HEp-250% Plaque Reduction3 - 10 nih.gov
Human Parainfluenza Virus 3 (hPIV3)VeroEC504.52 ± 1.12 nih.gov

Preclinical Animal Models for Investigating Antiviral Efficacy and Resistance

Preclinical animal models are indispensable for bridging the gap between laboratory findings and clinical applications. nih.govnih.gov They allow for the investigation of a drug's efficacy and the potential for viral resistance in a complex living system. The host range of many viruses necessitates the use of specific or humanized animal models. nih.govnih.gov

Models for Efficacy Studies:

Mice: Various strains of mice, including BALB/c and IFNAR⁻/⁻ (lacking the type I interferon receptor), are widely used. nih.govnih.govnih.govmdpi.com They serve as models for infections like influenza virus and Crimean-Congo Hemorrhagic Fever Virus (CCHFV). nih.govnih.gov Efficacy is measured by improved survival rates, reduced body weight loss, and lower viral titers in organs like the lungs and brain. nih.govasm.org

Ferrets: Ferrets are considered a gold-standard model for influenza virus research because they are naturally susceptible to human influenza strains and can mimic human disease pathology and transmission. mdpi.commdpi.com

Non-Human Primates: Historically, chimpanzees were the only reliable model for Hepatitis C Virus (HCV) infection. nih.govnih.gov Due to ethical and practical constraints, their use is now highly restricted. Other models, such as tree shrews and humanized mice (immunodeficient mice with engrafted human liver cells), are used to study HCV and other human-specific viruses. nih.govnih.gov

Models for Resistance Studies: Animal models are also crucial for studying the emergence of drug-resistant viral variants. Continuous passage of a virus in an animal under drug pressure can select for mutations that confer resistance. For example, studies of Hepatitis E Virus (HEV) in treated patients have identified specific mutations, such as G1634R in the viral polymerase, that are associated with treatment failure. bmj.commdpi.com These findings can then be validated in cell culture and potentially in animal models to understand the mechanism of resistance. Conversely, for some viruses like RSV, studies involving cloning in the presence of inhibitory concentrations of ribavirin failed to demonstrate the emergence of increased resistance. nih.gov

Animal ModelVirus StudiedPurposeReference
Mice (BALB/c, IFNAR⁻/⁻)Influenza Virus, CCHFV, H5N1Efficacy (survival, viral load), Combination Therapy nih.govnih.gov
FerretsInfluenza VirusPathogenesis, Transmission, Efficacy mdpi.commdpi.com
HamstersEquine Abortion VirusHepatitis studies capes.gov.br
Humanized MiceHepatitis C Virus (HCV)HCV replication, Antiviral evaluation nih.govnih.gov
ChimpanzeesHepatitis C Virus (HCV)Historical model for HCV infection and immunity nih.govnih.gov

Emerging Research Areas and Non Antiviral Applications of Ribavirin 5 Monophosphate

Immunomodulatory Mechanisms Through IMPDH Inhibition and Lymphocyte Proliferation Suppression

The primary mechanism underpinning the immunomodulatory effects of Ribavirin (B1680618) 5'-monophosphate is the potent and competitive inhibition of the cellular enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). caymanchem.comwikipedia.orgnih.gov This enzyme catalyzes a critical, rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. tandfonline.com By inhibiting IMPDH, Ribavirin 5'-monophosphate effectively depletes the intracellular pools of guanosine (B1672433) triphosphate (GTP). tandfonline.comdrugbank.com

This depletion of GTP has profound consequences for rapidly proliferating cells, such as activated lymphocytes, which are highly dependent on the de novo pathway for the synthesis of nucleic acids. nih.gov Research has demonstrated that ribavirin can inhibit antigen- and mitogen-induced proliferative responses in human peripheral blood lymphocytes in a dose-dependent manner. nih.gov Studies show these suppressive effects occur at concentrations between 5 to 60 µg/mL and inhibit the synthesis of deoxyribonucleic acid. nih.gov Crucially, this antiproliferative capacity is reversible and can be overcome by the addition of exogenous guanosine, confirming that the effect is mediated through the depletion of the guanosine nucleotide pool. nih.govnih.gov

Beyond suppressing proliferation, this mechanism also modulates immune responses. By altering intracellular nucleotide concentrations, ribavirin can influence T-cell differentiation, favoring a shift from a T-helper 2 (Th2) response, which stimulates humoral immunity, to a T-helper 1 (Th1) phenotype. nih.govdrugbank.comnih.gov

Table 1: Effects of Ribavirin on Lymphocyte Function

Effect Mechanism Key Findings Reference(s)
Inhibition of Proliferation Competitive inhibition of IMPDH, leading to GTP depletion and reduced nucleic acid synthesis. Dose-dependent suppression of antigen- and mitogen-induced lymphocyte proliferation. nih.gov
Reversibility Bypassing the enzymatic block. The inhibitory effect is entirely reversed by the addition of guanosine. nih.gov

| Immunomodulation | Alteration of T-helper cell response. | Promotes a shift from a Th2 to a Th1 cytokine response profile. | nih.govdrugbank.comnih.gov |

Potential in Antineoplastic Research

The same biochemical action of IMPDH inhibition that drives ribavirin's immunomodulatory effects also forms the basis of its potential as an anticancer agent. Many types of cancer cells are characterized by markedly elevated IMPDH expression and activity, making them particularly vulnerable to the GTP-depleting effects of Ribavirin 5'-monophosphate. iiarjournals.orgnih.gov

Studies have demonstrated that ribavirin can significantly inhibit the growth of various human cancer cell lines in a dose- and time-dependent manner. iiarjournals.orgnih.govnih.gov For instance, treatment with ribavirin resulted in significant growth inhibition in leukemia, ovarian cancer, breast cancer, and hepatocellular carcinoma cells. iiarjournals.org In human leukemia K562 cells, ribavirin was shown to be a potent agent, inducing not only growth inhibition but also apoptosis (programmed cell death) and cellular differentiation. iiarjournals.orgnih.gov The anticancer effects are mediated through the modulation of key metabolic and molecular pathways, including purine (B94841) biosynthesis and oncogenic signaling. nih.gov

Table 2: Inhibitory Concentration (IC50) of Ribavirin in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value (at 120 hours) Reference(s)
OVCAR-5 Ovarian Cancer 10 µM iiarjournals.org
K562 Leukemia 15 µM iiarjournals.orgnih.gov
MCF-7 Breast Cancer 35 µM iiarjournals.org

| HepG2 | Hepatocellular Carcinoma | 45 µM | iiarjournals.org |

Beyond IMPDH, research also indicates that ribavirin can target the eukaryotic translation initiation factor eIF4E, an oncogene that is overexpressed in many cancers and plays a role in tumor growth and survival. nih.govnih.govcancelcancer.co.za

There is growing interest in using ribavirin as part of combination therapies to enhance the effectiveness of other antineoplastic agents. johnshopkins.edunih.gov Research in malignant glioma cells has shown that combining ribavirin with the standard chemotherapy agent temozolomide (B1682018) (TMZ) and interferon-beta (IFN-β) produces a synergistic anti-tumor effect. spandidos-publications.comsemanticscholar.org This combination led to a more profound inhibition of cell growth and a greater induction of apoptosis compared to the individual agents alone, even at clinically achievable concentrations. spandidos-publications.comsemanticscholar.org

Similarly, preclinical studies in acute myeloid leukemia (AML) suggest that combining ribavirin with low-dose cytarabine (B982) leads to reduced colony growth in primary AML specimens. nih.gov These findings highlight the potential of ribavirin to be repurposed as an adjuvant in various cancer treatment regimens, potentially improving outcomes and overcoming drug resistance. nih.gov

Table 3: Ribavirin in Combination Cancer Therapy Research

Cancer Type Combination Agents Observed Effect Reference(s)
Malignant Glioma Temozolomide (TMZ), Interferon-β (IFN-β) Synergistic anti-tumor effects; enhanced cell growth inhibition and apoptosis. spandidos-publications.comsemanticscholar.org
Acute Myeloid Leukemia (AML) Cytarabine (low dose) Reduced colony growth in primary patient specimens. nih.gov

| Hepatitis C Virus Replicon | Mycophenolic acid (MPA), VX-497 (IMPDH inhibitors) | Greatly enhanced anti-replicon effect. | nih.gov |

Applications in Autoimmune Diseases

The immunomodulatory and antiproliferative properties of ribavirin make it a candidate for investigation in the treatment of autoimmune diseases. drugbank.com The rationale is that by suppressing the proliferation of overactive lymphocytes and modulating the immune response, the drug could help control the underlying pathology of these conditions.

A key study investigated this potential in a murine model of a lupus-like autoimmune disease. When administered to mice with established lupus nephritis, ribavirin was found to be effective in prolonging survival, significantly reducing the titers of pathogenic antibodies to DNA, and reversing proteinuria, a marker of kidney damage. nih.gov This demonstrates a clear therapeutic effect in a preclinical model of systemic autoimmune disease, underscoring the potential for its immunomodulatory mechanisms to be applied in this field. nih.gov

Future Research Directions and Unresolved Questions Regarding Ribavirin 5 Monophosphate

Elucidating Differential Mechanisms Across Viral Families and Host Cell Types

A significant unresolved question is why the antiviral mechanisms of ribavirin (B1680618), and by extension the role of RMP, differ depending on the specific virus and the host cell line used for study. While IMPDH inhibition by RMP is a cornerstone of its activity, its relative importance compared to other mechanisms, such as lethal mutagenesis or direct polymerase inhibition by ribavirin triphosphate (RTP), is not uniform.

For many viruses, the depletion of GTP pools caused by RMP-mediated IMPDH inhibition is considered the primary antiviral effect. This has been demonstrated in studies with viruses like the lymphocytic choriomeningitis virus (LCMV), where a decrease in GTP levels is a key factor in inhibiting replication. Similarly, for influenza virus, RMP's inhibition of the IMPDH pathway depletes intracellular GTP, and the addition of exogenous guanosine (B1672433) can partially restore viral RNA synthesis, supporting this mechanism.

However, for other viruses, this may not be the primary mode of action. In studies with Hantaan virus (HTNV) in Vero cells, a reduction in viral genomic RNA was observed without a significant drop in GTP levels, suggesting a different mechanism is at play. In such cases, it is proposed that the direct action of ribavirin triphosphate (RTP) on the viral RNA-dependent RNA polymerase (RdRp) may be more critical. The choice of host cell line further complicates the picture, as cellular metabolism, the activity of kinases that phosphorylate ribavirin, and the baseline nucleotide pools can all influence which antiviral pathway predominates.

Future research must systematically investigate these discrepancies. This involves using a broad range of viral families and diverse host cell types, including primary cells, to map the dominant antiviral pathways. Such studies should correlate antiviral activity with direct measurements of intracellular RMP and RTP concentrations and GTP pool depletion. This will help clarify, for instance, whether the RdRp of a particular virus is more susceptible to direct inhibition by RTP or if the virus's replication is highly sensitive to fluctuations in the cellular GTP pool controlled by RMP.

Virus Family/SpeciesObserved Primary MechanismKey Research Finding
Arenaviridae (e.g., LCMV)IMPDH inhibition by RMP leading to GTP depletion.Antiviral effect is mediated by a decrease in GTP levels.
Orthomyxoviridae (e.g., Influenza)IMPDH inhibition by RMP.Partial restoration of viral RNA synthesis with the addition of exogenous guanosine.
Bunyaviridae (e.g., Hantaan Virus)Direct interaction with viral polymerase by RTP suggested over IMPDH inhibition.Viral reduction occurs without significant depletion of GTP pools in Vero cells.
Picornaviridae (e.g., Poliovirus)Lethal mutagenesis via incorporation of RTP.A 9.7-fold increase in mutagenesis led to a 99.3% loss in infectivity.

Investigation of Novel Derivatives and Analogues of Ribavirin 5'-Monophosphate

The development of novel derivatives and analogues of ribavirin is a promising avenue to enhance antiviral efficacy, improve safety profiles, and overcome resistance. Research in this area focuses on modifying the ribavirin structure to create prodrugs with better pharmacokinetic properties or analogues with more potent or selective mechanisms of action.

One notable example is Viramidine, a liver-targeting prodrug of ribavirin. By designing a compound that is preferentially converted to ribavirin (and subsequently to RMP) in the liver, the goal is to maximize its effect against hepatotropic viruses like Hepatitis C while minimizing systemic side effects. Clinical trials have shown that Viramidine can achieve comparable efficacy to ribavirin with a significantly lower rate of anemia.

Another analogue, EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), demonstrates the potential for increased potency. EICAR exhibits the same antiviral spectrum as ribavirin but is 20- to 60-fold more potent. Its monophosphate metabolite is a much stronger inhibitor of IMPDH than RMP, leading to more profound depletion of intracellular GTP pools.

Future research should continue to explore novel derivatives. This includes the synthesis of compounds with modifications to the triazole ring or the ribose moiety. The objectives for these new analogues could include:

Enhanced Kinase Recognition: Designing molecules that are more efficiently phosphorylated to the active monophosphate form by cellular kinases like adenosine kinase.

Increased IMPDH Inhibition: Creating analogues that bind to IMPDH with higher affinity than RMP, leading to greater potency.

Altered Metabolic Stability: Developing compounds that are less susceptible to metabolic degradation, potentially leading to longer half-lives and more sustained antiviral pressure.

Organ-Specific Targeting: Expanding on the concept of Viramidine to target other tissues, such as the lungs for respiratory viruses.

CompoundStructural Relationship to RibavirinKey Feature / Research Goal
RibavirinParent CompoundBroad-spectrum antiviral activity; serves as a benchmark.
ViramidineLiver-targeting prodrug of ribavirin.Aims to reduce systemic toxicity (e.g., anemia) by concentrating the active drug in the liver.
EICAR5-ethynyl imidazole analogue.20- to 60-fold more potent antiviral activity; its monophosphate form is a more potent IMPDH inhibitor than RMP.

Developing Predictive Models for Ribavirin 5'-Monophosphate Efficacy and Resistance

A significant challenge in ribavirin therapy is the variability in patient response. Developing robust predictive models for efficacy and resistance is a critical area of future research. Since RMP is the primary active metabolite responsible for IMPDH inhibition, factors influencing its intracellular concentration and the sensitivity of the target virus to its effects are key variables for such models.

Current predictive models, largely developed for Hepatitis C treatment with ribavirin and interferon, have relied on baseline clinical and demographic factors. For example, Classification and Regression Tree (CART) analysis identified factors like hepatic steatosis, LDL-cholesterol levels, age, blood sugar, and gamma-glutamyltransferase (GGT) as predictors of virological response. Another scoring system for HCV genotype 3 patients incorporated age, body weight, cirrhosis status, ALT levels, platelet count, and HCV RNA levels to predict the likelihood of a sustained virological response.

While useful, these models are indirect. Future research should aim to develop more direct, mechanism-based predictive models. These could integrate:

Host Pharmacogenomics: Analyzing genetic variations in the enzymes responsible for converting ribavirin to RMP and RTP (e.g., adenosine kinase, 5'-nucleotidase) and in nucleoside transporters responsible for cellular uptake. Differences in cellular uptake, in particular, have been hypothesized to be a mechanism of drug resistance.

Viral Genomics: Sequencing viral genomes to identify mutations, particularly in the viral polymerase, that might confer resistance to the mutagenic effects of RTP or alter the virus's dependence on the GTP pools targeted by RMP.

Metabolomic Profiling: Measuring intracellular concentrations of RMP and RTP in patient cells (e.g., peripheral blood mononuclear cells) to see if they correlate with treatment outcomes.

Machine Learning Integration: Using advanced algorithms to integrate these complex datasets (clinical, genomic, metabolomic) to create highly accurate predictive tools. These models could help clinicians select patients most likely to benefit from ribavirin-based therapies and potentially guide individualized dosing strategies.

Exploring Synergistic Effects with Other Antiviral Agents and IMPDH Inhibitors

Ribavirin is rarely used as a monotherapy and has shown its greatest clinical utility in combination with other antiviral agents, most notably interferon for the treatment of Hepatitis C. The addition of ribavirin to interferon-based therapy markedly improved sustained virologic response rates, although the precise mechanism for this synergy is not fully understood. Exploring and understanding these synergistic effects is crucial for designing future combination therapies.

The rationale for combination therapy is to target multiple, distinct steps in the viral life cycle, which can lead to enhanced efficacy and a higher barrier to the development of resistance. For example, while RMP depletes GTP pools, another drug could target viral entry, a specific viral enzyme, or another host factor required for replication. A study in a mouse model for Crimean-Congo Hemorrhagic Fever found that the combination of ribavirin and T-705 (Favipiravir) had beneficial effects, suggesting a potential synergistic interaction.

An intriguing area for future research is the combination of ribavirin with other, more potent IMPDH inhibitors like mycophenolic acid (MPA). While seemingly redundant, it is possible that different IMPDH inhibitors have distinct binding properties or that combining them could achieve a more profound or sustained depletion of GTP pools at lower, less toxic doses of each agent.

Future research should focus on:

Mechanism of Synergy: Investigating how RMP's effects on cellular nucleotide pools might potentiate the action of other direct-acting antivirals (DAAs). For instance, reduced GTP levels might increase the error rate of a viral polymerase, making it more susceptible to a mutagenic agent or a chain-terminating nucleotide analogue.

Novel Combinations: Systematically screening libraries of approved drugs and investigational agents for synergistic interactions with ribavirin against a wide range of viruses.

Resistance Prevention: Studying whether combinations including ribavirin can prevent or delay the emergence of resistance to other antiviral drugs.

Combination AgentsTarget Virus/DiseaseObserved or Hypothesized Effect
Ribavirin + Peginterferon-αHepatitis C Virus (HCV)Markedly improved sustained virologic response rates over monotherapy.
Ribavirin + Sofosbuvir/VelpatasvirHepatitis C Virus (HCV)Highest sustained virologic response rates in decompensated cirrhotic patients were in the group receiving ribavirin.
Ribavirin + T-705 (Favipiravir)Crimean-Congo Hemorrhagic Fever (CCHF) VirusCombined treatment in an animal model yielded beneficial effects, suggesting synergy.
Ribavirin + Other IMPDH Inhibitors (e.g., MPA)Various RNA/DNA VirusesHypothesized to achieve more potent GTP depletion at potentially lower individual drug concentrations.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of Ribavirin 5'-Monophosphate, Dilithium Salt?

  • Methodology :

  • HPLC : Primary method for purity assessment (>95% purity is typical; use C18 columns with UV detection at 210–230 nm) .
  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 31^31P NMR to verify phosphorylation and lithium coordination .
  • Mass Spectrometry : Validate molecular weight (468.21 g/mol) using ESI-MS or MALDI-TOF .

Q. How is Ribavirin 5'-Monophosphate synthesized, and what steps ensure proper lithiation?

  • Synthesis Protocol :

Phosphorylation : Ribavirin is phosphorylated enzymatically (e.g., using nucleoside kinases) or chemically (e.g., using POCl3_3 in trimethyl phosphate) .

Lithiation : React with lithium hydroxide in anhydrous ethanol to replace phosphate hydrogens with lithium ions. Monitor pH (target 7–8) to avoid degradation .

Purification : Use ion-exchange chromatography to isolate the dilithium salt form .

Q. What are the storage conditions to maintain stability, and how does temperature affect degradation?

  • Stability Protocol :

  • Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the phosphate group .
  • Degradation studies show >10% decomposition after 6 months at 4°C, primarily via dephosphorylation .

Advanced Research Questions

Q. How does Ribavirin 5'-Monophosphate inhibit viral RNA polymerases, and what experimental models validate its incorporation into viral genomes?

  • Mechanistic Insights :

  • Enzyme Inhibition : Ribavirin 5'-triphosphate (RTP), a downstream metabolite, competes with GTP for incorporation by viral RNA-dependent RNA polymerases (RdRp), inducing error catastrophe via mismatched base pairing .
  • Experimental Models :
  • Cell Culture : Use HCV replicon systems or poliovirus RdRp mutants to study resistance profiles (e.g., single-point mutations conferring ribavirin resistance) .
  • qRT-PCR : Quantify mutation rates in viral RNA after ribavirin exposure .

Q. What contradictions exist in reported IMP dehydrogenase (IMPDH) inhibition data, and how can experimental design address these?

  • Data Contradictions :

  • Inconsistent IC50_{50} Values : Early studies report IMPDH inhibition at IC50_{50} = 1–10 µM, but cell-based assays show variability due to differential intracellular RMP/RTP ratios .
  • Resolution Strategies :
  • Compartmental Modeling : Track intracellular metabolite levels (RMP, RTP) via LC-MS/MS to correlate IMPDH inhibition with GTP depletion .
  • Gene Knockout : Use IMPDH1/2-deficient cell lines to isolate ribavirin’s direct vs. indirect effects .

Q. How do researchers differentiate Ribavirin 5'-Monophosphate’s antiviral effects from its immunomodulatory roles in vivo?

  • Experimental Design :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations of RMP and RTP in animal models (e.g., HCV-infected mice) to distinguish direct antiviral activity from systemic immune modulation .
  • Cytokine Arrays : Compare IFN-α/β and IL-28 levels in ribavirin-treated vs. untreated hosts to quantify immunomodulatory contributions .

Q. What methodologies are used to assess Ribavirin 5'-Monophosphate’s cytotoxicity in primary human cell lines?

  • Cytotoxicity Assays :

  • MTT/PrestoBlue : Test viability in primary hepatocytes or peripheral blood mononuclear cells (PBMCs) at 10–100 µM concentrations .
  • Hemoglobin Monitoring : In erythroid progenitors, track ribavirin-induced anemia via flow cytometry (CD71+/CD235a+ cells) .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in purity (e.g., 90% vs. >95%) when replicating studies?

  • Quality Control :

  • Independent Validation : Re-analyze purity via HPLC and adjust dosing based on active moiety calculations .
  • Lot Tracking : Document batch-specific CoA (Certificate of Analysis) for reproducibility .

Q. What are the limitations of using Ribavirin 5'-Monophosphate in combination therapies, and how are drug interactions tested?

  • Combinatorial Testing :

  • Synergy Screens : Use Chou-Talalay assays to evaluate interactions with IFN-α or protease inhibitors (e.g., boceprevir) .
  • Metabolic Profiling : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to assess pharmacokinetic interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.